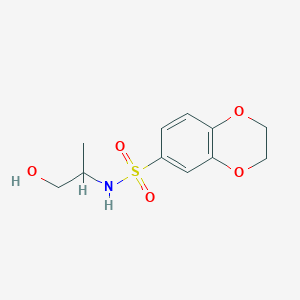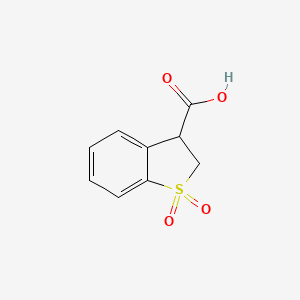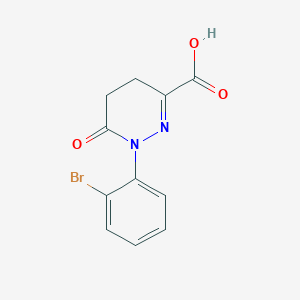
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a thioamide derivative of phenylpropanamine and has been found to have various biochemical and physiological effects.
Mécanisme D'action
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in symptoms similar to Parkinson's disease in humans. These symptoms include tremors, rigidity, and bradykinesia. N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide also induces oxidative stress and neuroinflammation in the brain, which can lead to further neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in animal models to study the pathogenesis of Parkinson's disease and to develop new treatments for this disease. However, the use of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide in laboratory experiments has some limitations. N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity is selective for dopaminergic neurons, which may not reflect the full spectrum of Parkinson's disease pathology. Additionally, the dose and timing of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide administration can greatly affect the results of experiments, making it difficult to compare studies.
Orientations Futures
There are several future directions for research on N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide. One area of research is to develop new animal models that more closely mimic the pathology of Parkinson's disease in humans. Another area of research is to investigate the potential neuroprotective effects of various compounds on N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity. Additionally, there is ongoing research on the use of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide as a tool for developing new treatments for Parkinson's disease.
Méthodes De Synthèse
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is synthesized by the reaction between N-(4-chlorophenyl)-2-hydroxypropanamide and morpholine in the presence of thionyl chloride. The resulting product is then reacted with 3-bromopropiophenone to give N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide.
Applications De Recherche Scientifique
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. This has made N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide an important tool for studying the pathogenesis of Parkinson's disease and for developing new treatments for this disease.
Propriétés
IUPAC Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-18(23-21(26)13-12-19-8-4-2-5-9-19)22(20-10-6-3-7-11-20)24-14-16-25-17-15-24/h2-11,18,22H,12-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUGGEMQWKTUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=S)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)

![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)

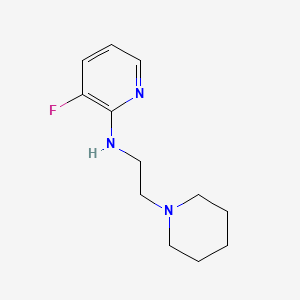
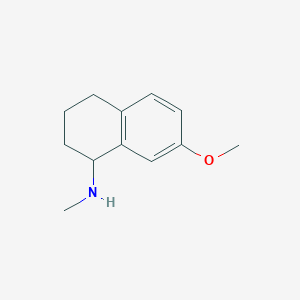
![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)
